1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a thiophene ring, and a thieno[3,2-d]pyrimidine-2,4-dione moiety. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the piperazine ring might undergo reactions with acids or bases, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar thieno[3,2-d]pyrimidine-2,4-dione moiety might increase its solubility in polar solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the one you’ve mentioned, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
Anticancer Properties
While specific studies on this compound are limited, indole derivatives have been investigated for their anticancer effects. Researchers have synthesized novel fluorinated pyrazolo pyrimidines containing a 1,3,4-thiadiazole heterocyclic ring, which could potentially exhibit cytotoxic properties .
Anti-HIV Activity
Indole derivatives have been explored as anti-HIV agents. For instance, a series of novel fluorinated pyrazolo pyrimidines, including those with a 1,3,4-thiadiazole ring, were evaluated for their anti-HIV-1 activity .
Ligand Design
Phenylpiperazine, a substructure found in this compound, is widely used as a ligand in the preparation of complexes. These complexes can have applications in various fields, including catalysis and materials science .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it may have good bioavailability, as it can interact effectively with its targets .
Result of Action
The compound’s action results in reduced uridine uptake in cells, indicating a disruption in nucleotide synthesis . This can lead to various molecular and cellular effects, depending on the specific cellular context .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN4O3S2/c25-17-3-5-18(6-4-17)26-10-12-27(13-11-26)21(30)16-29-20-8-15-34-22(20)23(31)28(24(29)32)9-7-19-2-1-14-33-19/h1-6,8,14-15,22H,7,9-13,16H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBORHFXBIRCQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN4O3S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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